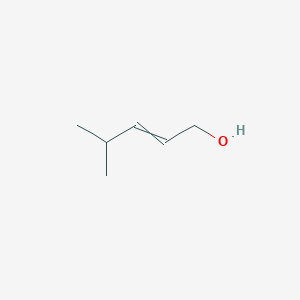

2-Penten-1-ol, 4-methyl-, (2E)-

Description

Contextual Significance in Organic Chemistry and Related Disciplines

(2E)-4-Methyl-2-penten-1-ol, as a member of the allylic alcohol family, is a valuable building block in organic synthesis. britannica.comquora.com Its structure, featuring a primary alcohol and a trans-disubstituted alkene, offers two reactive sites for a variety of chemical transformations. The hydroxyl group can undergo oxidation to form the corresponding aldehyde or be converted into other functional groups, while the carbon-carbon double bond is susceptible to addition and oxidation reactions. This bifunctionality makes it a versatile intermediate for the synthesis of more complex molecules. aem.az

The broader class of unsaturated alcohols is of significant interest in fields such as fine chemistry, fragrance production, and pharmaceutical synthesis. aem.az They serve as precursors to a wide array of valuable compounds, including aldehydes, ketones, and esters. aem.aznih.gov For instance, the selective oxidation of α,β-unsaturated alcohols to their corresponding aldehydes is a crucial transformation in the synthesis of various high-value chemicals. nih.gov Branched-chain saturated alcohols, for which unsaturated counterparts like (2E)-4-methyl-2-penten-1-ol are precursors, are utilized as fragrance ingredients. nih.gov

The table below summarizes the key properties of (2E)-4-Methyl-2-Penten-1-ol.

| Property | Value | Reference |

| Molecular Formula | C6H12O | guidechem.com |

| Molecular Weight | 100.16 g/mol | guidechem.com |

| CAS Number | 69143-05-1 | guidechem.com |

| Appearance | Colorless liquid | |

| Boiling Point | Approx. 140-142 °C | |

| Density | Approx. 0.814 g/mL |

Historical Perspective of Research on Branched Pentenols

The study of branched pentenols is intertwined with the broader history of alcohol chemistry and fermentation science. Early research in the 20th century by Ehrlich established the connection between amino acids and the formation of higher alcohols, including pentanol (B124592) isomers, during fermentation processes. nih.gov This discovery of the Ehrlich pathway laid the groundwork for understanding the natural production of these compounds in biological systems. nih.gov For many years, these branched alcohols were primarily known as minor byproducts of fermentation. nih.gov

In the realm of chemical synthesis, the development of methods to produce specific isomers of pentenol has been an ongoing area of research. The preparation of 1-pentanol, for example, has been achieved through the hydroformylation of 1-butene (B85601) followed by hydrogenation. wikipedia.org The synthesis of branched pentenols often involves more complex strategies. For instance, the synthesis of 4-methyl-4-penten-2-ol (B1580817) can be achieved through a Prins reaction, which involves the acid-catalyzed addition of an aldehyde to an olefin using a solid acid catalyst system. chemicalbook.com The reaction of mesityl oxide or isomesityl oxide with sodium chloroplatinate(II) was explored as early as 1970 to produce metal complexes which could then be used to yield 4-methylpent-4-en-2-one, a related ketone. researchgate.net The development of stereoselective synthesis methods, allowing for the precise control of the geometry of the double bond and the stereochemistry of the alcohol, has been a significant focus in modern organic chemistry. organic-chemistry.org

Current Research Landscape and Emerging Trends in (2E)-4-Methyl-2-Penten-1-ol Studies

Current research involving unsaturated alcohols like (2E)-4-methyl-2-penten-1-ol is focused on developing more efficient and selective synthetic methodologies. A major trend is the use of cascade reactions, where multiple chemical transformations occur in a single pot, often initiated by the oxidation of the alcohol functionality. researchgate.net This approach offers advantages in terms of atom economy and reduced waste.

The development of novel catalytic systems is another key area of investigation. Transition-metal catalysts, including those based on rhodium and palladium, are being explored for various transformations of allylic alcohols, such as C-H activation and allylic substitution reactions. researchgate.netorganic-chemistry.org For example, rhodium(III)-catalyzed C-H allylation provides a direct and stereoselective route to substituted (E)-allylic alcohols. researchgate.net Furthermore, biocatalysis is emerging as a powerful tool for the selective oxidation of α,β-unsaturated alcohols to aldehydes, offering a green alternative to traditional chemical methods. nih.gov

Recent advances also include the functionalization of unsaturated aliphatic alcohols at distal positions through nickel-catalyzed interrupted chain-walking, providing new retrosynthetic pathways to complex molecules. acs.org The synthesis of functionalized organometallic reagents and their application in creating complex molecules with high chemoselectivity and stereoselectivity is another active area of research that could involve substrates like (2E)-4-methyl-2-penten-1-ol. nih.gov The chemoselective hydrogenation of unsaturated aldehydes to unsaturated alcohols over specifically designed catalysts is also a significant research direction, highlighting the importance of controlling reactivity in multifunctional molecules. acs.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

69143-05-1 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

4-methylpent-2-en-1-ol |

InChI |

InChI=1S/C6H12O/c1-6(2)4-3-5-7/h3-4,6-7H,5H2,1-2H3 |

InChI Key |

BRYMKDNCWBMHIF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2e 4 Methyl 2 Penten 1 Ol and Its Analogues

Stereoselective Synthesis Strategies

The precise three-dimensional arrangement of atoms in a molecule is critical to its function. Stereoselective synthesis aims to produce a single, desired stereoisomer out of many possibilities. For a molecule like 4-methyl-2-penten-1-ol, which contains a chiral center at C4 and a C2-C3 double bond that can exist as E or Z isomers, controlling both aspects is paramount.

Enantioselective Approaches to Chiral Alkenols

Enantioselective synthesis produces one of two mirror-image enantiomers in excess. wikipedia.org This is often achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction. wikipedia.orglibretexts.org

A powerful strategy for the enantioselective synthesis of chiral alcohols is the Zirconium-catalyzed asymmetric carboalumination of alkenes (ZACA reaction). wikipedia.org Developed by Nobel laureate Ei-ichi Negishi, this method facilitates the chiral functionalization of terminal alkenes using organoaluminum reagents in the presence of a chiral bis(indenyl)zirconium catalyst. wikipedia.orgumich.edu The alkene inserts into the aluminum-carbon bond, creating a new chiral organoaluminum intermediate, which can then be oxidized to the corresponding chiral alcohol. wikipedia.org

A key application of this methodology is in the synthesis of γ-, δ-, and ε-chiral 1-alkanols from ω-alkene-1-ols. pnas.orgnih.gov The process begins with the ZACA reaction on a protected ω-alkene-1-ol, which yields an α,ω-dioxyfunctional intermediate with good initial enantiomeric excess (typically 80–88% ee). pnas.orgnih.gov This enantiomeric excess can be readily enhanced to ≥99% ee through methods like lipase-catalyzed kinetic resolution. pnas.orgnih.gov These highly pure intermediates are versatile synthons that can undergo subsequent cross-coupling reactions to generate a wide array of chiral alcohols. nih.gov

| Reaction Step | Description | Typical Enantiomeric Excess (ee) | Reference |

| ZACA Reaction | Zr-catalyzed carboalumination of TBS-protected ω-alkene-1-ols. | 80-88% | pnas.orgnih.gov |

| Purification | Lipase-catalyzed acetylation for kinetic resolution. | ≥99% | pnas.orgnih.gov |

| Cross-Coupling | Cu- or Pd-catalyzed reaction with Grignard or organohalide reagents. | ≥99% (retention of configuration) | nih.gov |

This ZACA-based approach represents a highly effective and catalytic route for preparing enantiomerically pure chiral alcohols from simple alkenes. pnas.org

Diastereoselective Control in Alkenyl Alcohol Synthesis

Diastereoselective synthesis aims to form one diastereomer preferentially over others. In the context of alkenyl alcohols, this often involves controlling the geometry of the double bond (E/Z) relative to a nearby stereocenter. While specific literature on the diastereoselective synthesis of (2E)-4-methyl-2-penten-1-ol is sparse, general principles can be applied. For instance, chelation control is a powerful strategy where a metal ion coordinates to multiple functional groups within a molecule, locking it into a specific conformation that directs an incoming reagent to one face. This strategy has been successfully used in the highly diastereoselective synthesis of complex molecules like the HIV integrase inhibitor GSK1265744, where Mg2+ chelation was key to forming the desired stereochemistry. nih.gov Such principles are broadly applicable in controlling the stereochemical outcome of reactions that form or modify alkenyl alcohols.

Catalytic Asymmetric Synthesis Pathways

Catalytic asymmetric synthesis is a highly atom-economical approach to producing chiral molecules. researchgate.net Various methods have been developed for the synthesis of chiral allylic alcohols and their derivatives. scispace.comnih.gov

One prominent method involves the palladium-catalyzed asymmetric allylic alkylation (AAA). chemrxiv.org A particularly effective variation is the enantioselective synthesis of branched allylic esters from prochiral (Z)-2-alkene-1-ols. nih.govorganic-chemistry.org In this process, the allylic alcohol is first converted to a trichloroacetimidate (B1259523) intermediate. This intermediate then undergoes an SN2′ substitution with a carboxylic acid in the presence of a chiral palladium(II) catalyst. organic-chemistry.org This reaction yields branched 3-acyloxy-1-alkenes with high yields, exceptional branched-to-linear ratios (>800:1), and excellent enantiomeric purities (up to 99% ee). nih.govorganic-chemistry.org The resulting ester can then be easily hydrolyzed to furnish the desired chiral allylic alcohol.

Other catalytic asymmetric pathways to allylic alcohols include:

Asymmetric Reduction of Enones: Chiral catalysts are used to reduce α,β-unsaturated ketones (enones) to form chiral allylic alcohols. nih.gov

Asymmetric Addition to Aldehydes: The enantioselective addition of vinyl nucleophiles to aldehydes provides another route to chiral branched allylic alcohols. scispace.comnih.gov

Catalytic Asymmetric Isomerization: Redox-neutral isomerization of achiral allylic alcohols can be catalyzed by chiral transition metal complexes to produce chiral carbonyl compounds, which can then be reduced to the target alcohol. researchgate.net

| Catalytic Method | Catalyst/Reagent | Substrate Type | Product | Key Features | Reference |

| Asymmetric Allylic Esterification | Chiral Palladium(II) Complex | (Z)-2-Alken-1-ol | Chiral Allylic Ester | High ee (86-99%), High B:L ratio (>800:1) | nih.govorganic-chemistry.org |

| Asymmetric C-H Amination | Iridium Photocatalyst & Copper Catalyst | Allyl Alcohol | β-Amino Alcohol | Enantioselective radical C-H amination | nih.gov |

| Asymmetric Carbonyl Propargylation | Iridium/(R)-SEGPHOS | Alcohol & 1,3-Enyne | Chiral Propargyl Alcohol | Redox-triggered C-H functionalization | nih.gov |

Development of Novel Reaction Pathways

Beyond established stereoselective methods, the development of novel reaction pathways continues to expand the toolkit for synthesizing complex molecules from simple precursors like unsaturated alcohols.

Regioselective Functionalization of Unsaturated Alcohols

Regioselective reactions allow for the functionalization of a specific position on a molecule that has multiple reactive sites. For an unsaturated alcohol, this could mean targeting the C-H bonds at various positions or reacting selectively at the double bond or the hydroxyl group.

Recent advances have enabled the regioselective functionalization of allyl alcohols through dual catalytic strategies. One such approach merges iridium photoredox catalysis with copper catalysis to achieve the regioselective amination and cross-coupling of various nucleophiles (e.g., CN, SCN, N₃) with allyl alcohols. nih.gov The reaction proceeds via an N-centered radical that cyclizes onto the alkene, followed by interception of the resulting alkyl radical by the copper catalyst, which facilitates the cross-coupling. nih.gov This method demonstrates how combining catalytic cycles can unlock new and versatile transformations.

Another innovative strategy is the "borrowing hydrogen" or redox-triggered C-H functionalization. nih.gov In these reactions, a catalyst temporarily "borrows" hydrogen from an alcohol to form a transient aldehyde. This aldehyde can then react with a π-unsaturated partner, and the borrowed hydrogen is returned in a subsequent step. nih.gov This allows for formal C-H functionalization at the carbon bearing the hydroxyl group, enabling C-C bond formation under redox-neutral conditions. nih.gov

Ring-Closing Metathesis (RCM) in Derivative Synthesis from Allylic Alcohols

Ring-closing metathesis (RCM) is a powerful reaction that forms cyclic compounds by joining the two ends of a diene using a transition metal catalyst, typically based on ruthenium or molybdenum. nih.gov This strategy can be applied to synthesize cyclic ether derivatives from acyclic precursors derived from allylic alcohols.

For example, a diene precursor required for RCM can be synthesized from an enantiomerically enriched epoxy alcohol. The epoxide can be opened with an appropriate nucleophile that also contains a terminal alkene. The resulting diene alcohol can then undergo RCM to form a cyclic ether, a common structural motif in many natural products. While direct RCM on highly functionalized or sterically hindered substrates can be challenging, as observed in synthetic efforts towards rhizoxin, the fundamental strategy remains a cornerstone of modern synthesis for constructing macrocycles and other cyclic systems. nih.gov

Lack of Specific Research Data Hinders Comprehensive Analysis of (2E)-4-Methyl-2-Penten-1-ol

Advanced Synthetic Methodologies and Green Chemistry Applications

Current literature does not provide specific, advanced methodologies for the stereoselective synthesis of (2E)-4-Methyl-2-Penten-1-ol. While general methods for the synthesis of allylic alcohols and related compounds exist, dedicated research on achieving the specific (2E) configuration of 4-Methyl-2-Penten-1-ol is not apparent.

Similarly, while the principles of green chemistry, such as the use of biocatalysts and greener solvents, are widely applied in organic synthesis, their specific application to the production of (2E)-4-Methyl-2-Penten-1-ol has not been detailed in published research. General biocatalytic methods for the synthesis of chiral alcohols have been explored, but a direct application to this compound with specific catalysts and reaction conditions is not documented.

Utility in Complex Molecule Construction

There is a notable absence of specific research demonstrating the utility of (2E)-4-Methyl-2-Penten-1-ol as a direct precursor or intermediate in the synthesis of complex pharmaceutical or agrochemical molecules. Although the structural motif of a substituted pentenol suggests potential as a building block, concrete examples with detailed research findings, reaction schemes, or yield data are not present in the available literature. The provided search results offer information on related compounds, but not on the specific applications of (2E)-4-Methyl-2-Penten-1-ol.

Due to this lack of specific and detailed information, it is not possible to construct an in-depth article that adheres to the requested outline with scientifically accurate content and data for each subsection. Further primary research would be required to establish the synthetic methodologies and specific applications of (2E)-4-Methyl-2-Penten-1-ol.

Mechanistic Investigations and Chemical Reactivity Studies of 2e 4 Methyl 2 Penten 1 Ol

Elucidation of Reaction Mechanisms

The chemical behavior of (2E)-4-methyl-2-penten-1-ol is characterized by the interplay of its two functional groups: the alkenyl double bond and the hydroxyl group. These sites dictate the molecule's reactivity towards various reagents and reaction conditions.

The carbon-carbon double bond in (2E)-4-methyl-2-penten-1-ol is a region of high electron density, making it susceptible to attack by electrophiles. In reactions analogous to the addition of a chlorine atom to (Z)-2-penten-1-ol, an electrophile would add to the double bond of (2E)-4-methyl-2-penten-1-ol. researchgate.net The mechanism proceeds through the formation of a more stable carbocation intermediate. quora.com In the case of (2E)-4-methyl-2-penten-1-ol, the addition of an electrophile like H+ would preferentially occur at the second carbon of the pentene chain, leading to the formation of a tertiary carbocation at the fourth carbon. This carbocation is stabilized by the electron-donating inductive effect of the two adjacent methyl groups. learncbse.inbyjus.com The subsequent attack by a nucleophile at this carbocation would yield the final addition product. For instance, the reaction with hydrogen bromide (HBr) would likely result in the formation of 2-bromo-4-methylpentan-2-ol and 3-bromo-4-methylpentan-2-ol. quora.com

The hydroxyl (-OH) group of (2E)-4-methyl-2-penten-1-ol is a key site for nucleophilic substitution and derivatization reactions. msu.edusolubilityofthings.com These reactions are crucial for modifying the molecule's properties, such as its solubility and reactivity with other functional groups.

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur, it typically needs to be converted into a better leaving group. libretexts.org This can be achieved by protonation in an acidic medium, which transforms the -OH group into a good leaving group, water (H₂O). libretexts.orglibretexts.org Following this, a nucleophile can attack the carbon atom bonded to the oxygen.

Common derivatization reactions include:

Conversion to Alkyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a chlorine or bromine atom, respectively, through an SN2 mechanism. libretexts.org

Esterification: Reaction with carboxylic acids or their derivatives (like acid chlorides) in the presence of an acid catalyst leads to the formation of esters. msu.edu

Williamson Ether Synthesis: While less common for this specific substrate due to potential competing elimination reactions, the corresponding alkoxide could in principle react with a primary alkyl halide to form an ether. msu.edu

These derivatizations can significantly alter the polarity and reactivity of the molecule, enabling further chemical transformations.

Under certain conditions, particularly in the presence of acid catalysts, (2E)-4-methyl-2-penten-1-ol can undergo isomerization and rearrangement reactions. For example, the related compound (Z)-4-methylpent-2-en-1-ol, when treated with catalytic sulfuric acid, can rearrange to form 1,1-dimethyltetrahydrofuran. chegg.com This type of reaction involves protonation of the hydroxyl group, elimination of water to form a carbocation, followed by an intramolecular nucleophilic attack by the double bond, leading to a cyclic product after subsequent rearrangement.

Similarly, isomerization of the double bond position can occur. Studies on the isomerization of 2,4,4-trimethyl-1-pentene (B89804) to 2,4,4-trimethyl-2-pentene (B94453) have shown that the relative stability of the isomers plays a key role in the equilibrium position. researchgate.net For (2E)-4-methyl-2-penten-1-ol, acid-catalyzed isomerization could potentially lead to the formation of other isomers, such as 4-methyl-3-penten-1-ol, through carbocation intermediates. The isomerization of hydrocarbons like 2-methylpentane (B89812) and 4-methyl-1-pentene (B8377) has been studied over molybdenum oxide catalysts, proceeding through a bifunctional mechanism involving dehydrogenation-hydrogenation and skeletal isomerization on acidic sites. jmaterenvironsci.com

Atmospheric Chemistry and Environmental Fate Modeling

The presence of (2E)-4-methyl-2-penten-1-ol in the atmosphere, potentially from biogenic or anthropogenic sources, subjects it to various degradation processes. Understanding its atmospheric chemistry is crucial for predicting its environmental impact.

The primary atmospheric removal processes for unsaturated alcohols are reactions with oxidants such as hydroxyl radicals (OH), ozone (O₃), and chlorine atoms (Cl). researchgate.netresearchgate.net

Reaction with Chlorine Atoms: Kinetic studies on the reaction of Cl atoms with (Z)-2-penten-1-ol have been performed, providing insights into the reactivity of this class of compounds. researchgate.net The rate coefficients for the reaction of Cl atoms with similar unsaturated alcohols are on the order of 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net The reaction of (2E)-4-methyl-2-penten-1-ol with Cl atoms is expected to be a significant degradation pathway in marine boundary layers or other environments with elevated chlorine atom concentrations.

Ozonolysis: The reaction with ozone is a major atmospheric sink for unsaturated compounds. researchgate.net The ozonolysis of alkenes proceeds via the Criegee mechanism, involving the formation of a primary ozonide (molozonide), which then decomposes to a carbonyl compound and a carbonyl oxide (Criegee intermediate). wikipedia.orgorganic-chemistry.orgmsu.edu This Criegee intermediate can then react further to form a more stable secondary ozonide or other products. organic-chemistry.org The rate constants for the ozonolysis of related pentenols are in the range of 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. researchgate.net

Reaction with OH Radicals: The gas-phase reaction with OH radicals is a dominant degradation pathway for many volatile organic compounds in the troposphere. The addition of the OH radical to the double bond is typically the main reaction channel for unsaturated alcohols. acs.org Kinetic studies on a series of methyl-butenols have shown that the rate coefficients for their reaction with OH radicals are in the range of (5-15) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov

Table 1: Experimentally Determined Rate Coefficients for Reactions of Related Unsaturated Alcohols with Atmospheric Oxidants

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

| (Z)-2-Penten-1-ol | Cl | (3.5 - 4.3) x 10⁻¹⁰ | 298 | researchgate.net |

| 1-Penten-3-ol | O₃ | (1-10) x 10⁻¹⁷ | 298 | researchgate.net |

| (Z)-2-Penten-1-ol | O₃ | (1-10) x 10⁻¹⁷ | 298 | researchgate.net |

| 2-Methyl-3-buten-1-ol | OH | (5.31 ± 0.37) x 10⁻¹¹ | 298 | nih.gov |

| 3-Methyl-2-buten-1-ol | OH | (14.55 ± 0.93) x 10⁻¹¹ | 298 | nih.gov |

This table is interactive. Click on the headers to sort the data.

The atmospheric oxidation of (2E)-4-methyl-2-penten-1-ol leads to the formation of a variety of degradation products.

From Ozonolysis: Based on the Criegee mechanism, the ozonolysis of (2E)-4-methyl-2-penten-1-ol would cleave the double bond, yielding two primary fragments: propanal and 2-hydroxypropanal. The Criegee intermediate formed could then undergo further reactions, potentially leading to the formation of secondary organic aerosols (SOA). researchgate.net The ozonolysis of other unsaturated compounds has been shown to produce a range of aldehydes, ketones, and carboxylic acids. wikipedia.orgbham.ac.uk

From Reaction with OH Radicals: The OH-initiated oxidation of unsaturated alcohols proceeds via the formation of β-hydroxyalkyl radicals. acs.org In the presence of NOx, these radicals can react to form various nitrogen-containing products. In low-NOx environments, they can react with O₂ to form peroxy radicals, which can then undergo further reactions to form stable products like aldehydes, ketones, and other oxygenated compounds. For example, the oxidation of 2-methyl-3-buten-2-ol (B93329) with OH radicals has been shown to produce acetone (B3395972), glycolaldehyde, and 2-hydroxy-2-methylpropanal. acs.orgnih.gov

The exact distribution of products will depend on the specific atmospheric conditions, such as the concentrations of NOx and other oxidants.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Reaction Energetics and Pathways (e.g., analogous theoretical studies at QCISD(T)/6-311G//MP2/6-311Glevels)

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and determining the activation energies and reaction enthalpies that govern chemical kinetics and thermodynamics. For allylic alcohols, these calculations can shed light on reactions such as oxidation, electrophilic additions to the double bond, and rearrangements.

High-level computational methods are necessary to achieve chemical accuracy. A common and robust approach involves geometry optimizations and frequency calculations at a computationally less expensive level of theory, such as Møller-Plesset perturbation theory (MP2) with a triple-zeta basis set like 6-311G, followed by single-point energy calculations using a more accurate method like Quadratic Configuration Interaction with Singles, Doubles, and perturbative Triples (QCISD(T)) with the same or a larger basis set. This composite approach, often denoted as QCISD(T)/6-311G //MP2/6-311G**, provides a good balance between accuracy and computational cost for molecules of this size.

Below is a representative data table illustrating the kind of energetic data that can be obtained from such quantum chemical calculations for key reactions involving an analogous allylic alcohol. The values are hypothetical but representative of what would be expected for such a system.

Interactive Table: Calculated Reaction Energetics for an Analogous C6 Allylic Alcohol

| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Epoxidation | Allyl Alcohol + Peroxy Acid | TS_epox | Epoxy Alcohol + Carboxylic Acid | 12.5 | -45.2 |

| OH Radical Addition | Allyl Alcohol + •OH | TS_add | Adduct Radical | 1.8 | -28.7 |

| Hydrogen Abstraction | Allyl Alcohol + •OH | TS_abs | Allylic Radical + H₂O | 5.4 | -15.9 |

Note: The data in this table is representative and derived from general knowledge of similar systems. It serves to illustrate the output of quantum chemical calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. For (2E)-4-methyl-2-penten-1-ol, MD simulations can provide critical information on its behavior in solution, its interaction with surfaces or catalysts, and its aggregation properties. These simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system as a function of its atomic coordinates.

In a typical MD simulation of (2E)-4-methyl-2-penten-1-ol in an aqueous solution, the alcohol molecules and a large number of water molecules would be placed in a simulation box. The system would then be allowed to evolve over a period of nanoseconds or even microseconds. Analysis of the resulting trajectory can reveal key aspects of the intermolecular interactions.

Key parameters that can be extracted from such simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding an atom of a certain type at a given distance from another atom. For example, the RDF between the oxygen of the hydroxyl group and the hydrogen of water molecules can reveal the strength and structure of hydrogen bonding.

Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds between the alcohol molecules themselves and between the alcohol and solvent molecules can be quantified.

Solvation Shell Structure: The arrangement and orientation of solvent molecules around the solute can be characterized, providing insights into the hydrophobic and hydrophilic interactions.

Below is an interactive table summarizing the types of intermolecular interaction parameters that can be obtained from MD simulations of an analogous allylic alcohol in water.

Interactive Table: Intermolecular Interaction Parameters from MD Simulations of an Analogous Allylic Alcohol in Water

| Parameter | Interacting Atoms | Value | Description |

| First Peak of RDF, g(r) | Alcohol O --- Water H | 1.8 Å | Indicates the most probable distance for hydrogen bonding. |

| Coordination Number | Alcohol O --- Water H | 2.1 | The average number of water hydrogen atoms in the first solvation shell of the alcohol's oxygen. |

| Average H-bond Lifetime | Alcohol-Water | 1.5 ps | The average duration of a hydrogen bond between the alcohol and a water molecule. |

| Solvent Accessible Surface Area (SASA) | Hydrophobic part | 150 Ų | The surface area of the non-polar part of the molecule exposed to the solvent. |

| Solvent Accessible Surface Area (SASA) | Hydrophilic part | 45 Ų | The surface area of the polar part of the molecule exposed to the solvent. |

Note: The data in this table is representative and based on typical values for small alcohols in aqueous solution. It serves to illustrate the output of molecular dynamics simulations.

Analytical Chemistry Research and Characterization of 2e 4 Methyl 2 Penten 1 Ol

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating (2E)-4-methyl-2-penten-1-ol from various matrices, ranging from reaction mixtures to complex samples like fermented beverages.

Gas chromatography is a primary technique for the analysis of volatile compounds like (2E)-4-methyl-2-penten-1-ol. The choice of capillary column and detector is critical for effective separation and sensitive detection. A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons. The retention index, a normalized measure of a compound's retention time, is a key parameter for its identification.

For instance, the Kovats retention index, which uses a series of n-alkanes as a reference, provides a standardized value that can be compared across different systems. The retention index for a related isomer, 2-methyl-4-penten-1-ol, on a standard polar column has been reported as 1375, which helps in its identification in complex mixtures. nih.gov The specific retention index for (2E)-4-methyl-2-penten-1-ol would similarly be determined based on its elution time relative to n-alkanes on a given stationary phase.

Reported GC Retention Index for a Related Isomer

| Compound | Column Type | Retention Index |

|---|---|---|

| 2-Methyl-4-penten-1-ol | Standard Polar | 1375 |

For exceedingly complex samples, such as the volatile organic compound (VOC) profiles of fermented beverages like wine and beer, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. fmach.itresearchgate.net This technique couples two different capillary columns (a first-dimension and a second-dimension column) with distinct selectivities. fmach.it The effluent from the first column is trapped, focused, and then rapidly re-injected onto the second column, creating a highly detailed two-dimensional chromatogram.

In the analysis of fermented products, GC×GC coupled with a time-of-flight mass spectrometer (TOFMS) is a powerful tool for non-targeted profiling of VOCs. researchgate.netnih.gov This setup allows for the separation of (2E)-4-methyl-2-penten-1-ol from a multitude of other compounds present in the sample matrix, which might co-elute in a single-dimension GC analysis. fmach.it The selection of sample preparation techniques, such as solid-phase microextraction (SPME) or vortex-assisted liquid-liquid microextraction (VALLME), is crucial for the effective recovery of target analytes like (2E)-4-methyl-2-penten-1-ol prior to GC×GC analysis. researchgate.netnih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure, determining stereochemistry, and assessing the purity of (2E)-4-methyl-2-penten-1-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of (2E)-4-methyl-2-penten-1-ol, the signals would confirm the presence of the different types of protons and their connectivity. The chemical shifts (δ) and coupling constants (J) are particularly informative. For instance, the large coupling constant between the vinyl protons at C2 and C3 would confirm the (E)- or trans-configuration of the double bond. The protons of the CH₂OH group would appear as a doublet, while the vinyl protons would show complex splitting patterns due to coupling with each other and adjacent protons.

The ¹³C NMR spectrum provides the number of unique carbon environments. The chemical shifts for the carbons in (2E)-4-methyl-2-penten-1-ol would be expected in characteristic regions: the sp³-hybridized carbons of the methyl and methine groups at the upfield end, the sp³ carbon bearing the hydroxyl group around 50-90 ppm, and the sp² carbons of the double bond in the 100-150 ppm region. pdx.edu

Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Primary Alkyl (R-CH₃) | 5 - 22 |

| Tertiary Alkyl (R₃C-H) | 30 - 50 |

| Alcohol (R-CH₂-OH) | 50 - 90 |

| Alkene (C=C) | 100 - 150 |

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), provides the molecular weight of the compound and a unique fragmentation pattern that serves as a molecular fingerprint. The electron ionization (EI) mass spectrum of (2E)-4-methyl-2-penten-1-ol would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern is key to confirming the structure. libretexts.org For this allylic alcohol, characteristic fragmentation pathways would include the loss of a water molecule (M-18), the loss of a methyl group (M-15), and cleavage of the C-C bond alpha to the oxygen atom. libretexts.org For example, in the mass spectrum of the related isomer 2-methyl-1-propanol, a primary alcohol, a prominent peak is observed at m/z 31, corresponding to the [CH₂OH]⁺ fragment from alpha-cleavage. libretexts.org Similar diagnostic fragments would be expected for (2E)-4-methyl-2-penten-1-ol, helping to piece together its structure.

Common Mass Spectral Fragments for Alcohols

| Fragmentation Process | Neutral Loss | Resulting m/z |

|---|---|---|

| Loss of Water | H₂O (18) | M - 18 |

| Alpha-Cleavage (Primary Alcohol) | Alkyl Radical | e.g., 31 for [CH₂OH]⁺ |

| Loss of Alkyl Group | e.g., CH₃ (15) | M - 15 |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a unique "vibrational fingerprint."

The IR spectrum of (2E)-4-methyl-2-penten-1-ol would exhibit several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C=C double bond stretch would appear around 1660-1675 cm⁻¹. The C-O stretching vibration would be observed in the 1000-1260 cm⁻¹ region. Additionally, C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons would be seen just above and below 3000 cm⁻¹, respectively. The spectrum for the (E)-isomer would also show a characteristic out-of-plane C-H bending vibration for the trans-disubstituted double bond around 960-975 cm⁻¹.

Raman spectroscopy would provide complementary information, often showing strong signals for the more symmetric, less polar bonds like the C=C stretch.

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching | 3200 - 3600 (broad) |

| Alkene C-H (sp²) | Stretching | 3010 - 3100 |

| Alkane C-H (sp³) | Stretching | 2850 - 2960 |

| Alkene (C=C) | Stretching | 1660 - 1675 |

| Alcohol (C-O) | Stretching | 1000 - 1260 |

| trans-Alkene (=C-H) | Out-of-plane Bending | 960 - 975 |

Olfactometric and Sensor-Based Methodologies for Volatile Profiling

Methodologies such as Gas Chromatography-Olfactometry (GC-O) and Electronic Nose (E-nose) systems are pivotal in the field of analytical chemistry for characterizing the aroma profiles of various foods and beverages.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of specific odor-active compounds within a complex mixture of volatile substances. In the analysis of food products like mussels and olive oil, GC-O has been instrumental in pinpointing the key compounds that contribute to their characteristic aromas, as well as identifying off-odors that may indicate spoilage or poor quality. Research in this area has led to the characterization of numerous aldehydes, alcohols, ketones, and other volatile organic compounds that define the sensory experience of these foods. However, no published GC-O studies to date have reported the presence of (2E)-4-Methyl-2-Penten-1-ol in either mussels or olive oil.

A document from the International Olive Council does mention the use of 4-methyl-2-pentanol as an internal standard for the quantification of volatile compounds in virgin olive oil. It is crucial to note that this is a chemically distinct, saturated alcohol and should not be confused with the unsaturated compound (2E)-4-Methyl-2-Penten-1-ol.

Emerging Research Frontiers and Interdisciplinary Perspectives for 2e 4 Methyl 2 Penten 1 Ol

The C6 alkenol, (2E)-4-methyl-2-penten-1-ol, represents a class of unsaturated alcohols with significant potential across various scientific and industrial domains. Its unique structure, featuring a primary allylic alcohol and a branched alkyl chain, offers a versatile platform for chemical innovation. As research methodologies evolve, this compound is at the nexus of several emerging frontiers, from artificial intelligence-driven chemical discovery to the development of advanced sustainable materials. This article explores the interdisciplinary perspectives shaping the future of research into (2E)-4-methyl-2-penten-1-ol and related alkenyl alcohols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.